2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

Descripción general

Descripción

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H8ClNO2S and its molecular weight is 181.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS No. 1432681-16-7) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactivity as an acylating agent. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, which may lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

The compound exhibits significant interactions with various enzymes and proteins, influencing several metabolic pathways. Notably, it has been shown to inhibit enzymes such as glucosamine-6-phosphate synthase and aspartic proteinase, which are vital in metabolic processes.

Table 1: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | Effect |

|---|---|---|

| Glucosamine-6-phosphate synthase | Competitive | Reduces glycosaminoglycan synthesis |

| Aspartic proteinase | Non-competitive | Alters protein metabolism |

Cellular Effects

The compound has demonstrated notable effects on various cell types. In vitro studies indicate that it can inhibit the growth of cancer cells, including leukemia and non-small cell lung cancer cells. These effects are likely mediated through the modulation of cell signaling pathways and gene expression .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests a dose-dependent relationship between the compound's concentration and its anticancer efficacy .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has improved bioavailability compared to other sulfonyl derivatives. It can be administered effectively at lower doses due to its potent biological activities. The compound's stability under physiological conditions enhances its therapeutic potential .

Metabolic Pathways

Research indicates that this compound interacts with key metabolic pathways, particularly glycolysis and the tricarboxylic acid cycle. By inhibiting specific enzymes within these pathways, the compound can alter metabolic flux and energy production in cells .

Table 2: Metabolic Pathways Affected

| Pathway | Enzyme Targeted | Impact |

|---|---|---|

| Glycolysis | Hexokinase | Decreased glucose metabolism |

| Tricarboxylic Acid Cycle | Citrate Synthase | Reduced ATP production |

Transport and Distribution

The transport mechanisms for this compound involve both active and passive transport across cell membranes. Specific transporters may facilitate its entry into target cells, where it exerts its biological effects .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

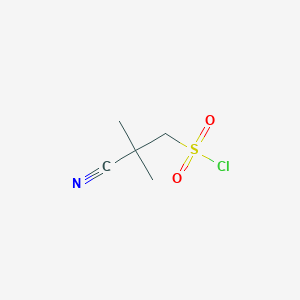

- Molecular Formula : CHClNOS

- Molecular Weight : 181.64 g/mol

- SMILES Notation : CC(C)(CS(=O)(=O)Cl)C#N

- InChI Key : DOPCRGLDAAXZDQ-UHFFFAOYSA-N

This compound features a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

Applications in Organic Synthesis

-

Reagent in Synthesis :

- 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride serves as a key reagent for the introduction of cyano groups into organic molecules. Its ability to act as a sulfonylating agent allows for the transformation of various substrates into more complex structures.

- Case Study : In a study published in the Journal of Organic Chemistry, this compound was utilized to synthesize novel tetrahydroquinolines through visible light-driven annulation reactions, showcasing its role as an effective building block in organic synthesis .

-

Functionalization of Aromatic Compounds :

- The compound can be employed to functionalize aromatic systems, enhancing their reactivity and enabling further transformations.

- Example : Its application in the synthesis of substituted aromatic compounds through electrophilic aromatic substitution has been documented, demonstrating its utility in creating diverse chemical libraries.

Biological Applications

-

Pharmaceutical Development :

- The sulfonyl chloride moiety is crucial in drug design and development, particularly for creating bioactive compounds with improved pharmacological properties.

- Case Study : Research has indicated that compounds derived from this compound exhibit promising anti-cancer activities by targeting specific cellular pathways .

-

Bioconjugation Techniques :

- This compound is also employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules, facilitating the development of targeted drug delivery systems.

- Example : Its use in creating stable linkages between drugs and targeting moieties has potential applications in precision medicine.

Material Science Applications

- Polymer Chemistry :

- The reactivity of this compound allows it to be used as a cross-linking agent in polymer synthesis, contributing to the development of materials with tailored properties.

- Data Table : Comparison of polymer properties when using different cross-linking agents.

| Cross-Linking Agent | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 50 | 300 | 220 |

| Conventional Sulfonyl Chloride | 45 | 250 | 210 |

Propiedades

IUPAC Name |

2-cyano-2-methylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2S/c1-5(2,3-7)4-10(6,8)9/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPCRGLDAAXZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.